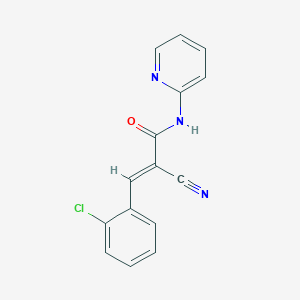

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide

CAS No.: 488137-20-8

Cat. No.: VC5239521

Molecular Formula: C15H10ClN3O

Molecular Weight: 283.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 488137-20-8 |

|---|---|

| Molecular Formula | C15H10ClN3O |

| Molecular Weight | 283.72 |

| IUPAC Name | (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide |

| Standard InChI | InChI=1S/C15H10ClN3O/c16-13-6-2-1-5-11(13)9-12(10-17)15(20)19-14-7-3-4-8-18-14/h1-9H,(H,18,19,20)/b12-9+ |

| Standard InChI Key | QNXDWKVJTXQCKH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)Cl |

Introduction

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is an organic compound belonging to the class of cyanoacrylamides. This compound is characterized by its conjugated structure, which includes a cyano group (-CN), a chlorophenyl moiety, and a pyridinyl group. Such compounds are often investigated for their potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Chemical Information

The molecular structure of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is defined by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C15H10ClN3O |

| Molecular Weight | 283.71 g/mol |

| IUPAC Name | (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide |

| Functional Groups | Cyano (-CN), Chlorophenyl, Pyridinyl, Amide (-CONH-) |

| Conjugation | Contains extended π-conjugation across the molecule |

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between a chlorobenzaldehyde derivative and a cyanoacetamide derivative in the presence of a base. The reaction proceeds as follows:

-

Step 1: Preparation of the starting materials:

-

2-Chlorobenzaldehyde and pyridin-2-ylamine are commonly used precursors.

-

-

Step 2: Condensation:

-

The aldehyde reacts with cyanoacetamide to form the intermediate.

-

-

Step 3: Cyclization or conjugation:

-

Under appropriate conditions, the intermediate undergoes cyclization or further conjugation to yield the final product.

-

This reaction is often catalyzed by mild bases like piperidine or triethylamine in solvents such as ethanol.

Spectroscopic Characterization

To confirm the structure of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide, spectroscopic techniques are employed:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR spectra reveal signals corresponding to aromatic protons, amide hydrogen, and the nitrile carbon.

-

-

Infrared Spectroscopy (IR):

-

A strong absorption band around 2200 cm indicates the presence of the nitrile group.

-

Amide stretching vibrations appear near 1650 cm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak at confirms the molecular weight.

-

-

UV-Vis Spectroscopy:

-

The compound exhibits absorbance in the UV region due to its conjugated system.

-

Biological Activity

Compounds with similar structures have been extensively studied for their biological activities:

-

Anti-inflammatory Potential:

-

Anticancer Properties:

-

Antiviral Applications:

Applications in Drug Design

Due to its structural features, this compound holds promise as a scaffold for drug discovery:

-

The pyridinyl group can enhance solubility and binding affinity.

-

The chlorophenyl moiety contributes to hydrophobic interactions with biological targets.

-

The cyano group can act as an electrophilic site for covalent interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume